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molecular formula C13H13NO2S B1585697 Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 53715-64-3

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B1585697
M. Wt: 247.31 g/mol
InChI Key: FYPLITQTMHJFKK-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

Ethyl 4-methyl-2-phenylthiazole-5-carboxylate (5.00 g), N-bromosuccinimide (3.78 g) and benzoyl peroxide (0.49 g) were suspended in carbon tetrachloride (50 mL) and heated at reflux overnight. The reaction mixture was cooled to room temperature and partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The combined organics were dried over magnesium sulfate and concentrated under reduced pressure to afford the crude title compound (6.60 g), which was used without further purification possessing the following physical data.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.49 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[Br:18]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:18][CH2:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OCC)C1=CC=CC=C1
Step Two
Name
Quantity
3.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0.49 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N=C(SC1C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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